molecular formula C9H19ClO4S B13638961 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride

5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride

Cat. No.: B13638961
M. Wt: 258.76 g/mol
InChI Key: HACYDTPVHLXINC-UHFFFAOYSA-N
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Description

5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a pentane backbone substituted with a methoxypropan-2-yloxy ether group at the 5-position and a sulfonyl chloride group at the 1-position. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonate groups or forming sulfonamide derivatives. Its structural complexity arises from the ether linkage and the sulfonyl chloride functionality, which confer reactivity toward nucleophiles such as amines and alcohols .

This suggests challenges in synthesis, stability, or regulatory compliance.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

5-(1-methoxypropan-2-yloxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-9(8-13-2)14-6-4-3-5-7-15(10,11)12/h9H,3-8H2,1-2H3

InChI Key

HACYDTPVHLXINC-UHFFFAOYSA-N

Canonical SMILES

CC(COC)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride typically involves the reaction of 5-hydroxypentane-1-sulfonyl chloride with 1-methoxypropan-2-ol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. A common method involves the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and the removal of by-products can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

5-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)pentane-1-sulfonyl Chloride
  • Structure : Features a pentane backbone with a sulfonyl chloride group and a 1,3-dioxoisoindole substituent.
  • This structural variation may reduce solubility in polar solvents compared to the target compound .
  • Applications : Likely used in peptide modification or polymer chemistry due to the isoindole moiety.
5-Methoxy-3-methylpentane-1-sulfonyl Chloride
  • Structure : Contains a methoxy group and a methyl branch on the pentane chain, with a terminal sulfonyl chloride.
  • The absence of an ether-linked propan-2-yloxy group simplifies synthesis but limits functional diversity .
  • Applications : Used as a pharmaceutical impurity reference standard, highlighting its relevance in quality control .
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
  • Structure: A pent-2-ynoate ester with diphenyl and ethoxycarbonyloxy substituents.
  • Research Findings : Crystallographic studies reveal disorder in the ethyl ester group and weak C–H⋯O interactions in the solid state, suggesting conformational flexibility .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight Key Functional Groups Reactivity Notes
Target Compound C9H17ClO4S 264.75 g/mol Sulfonyl chloride, ether High electrophilicity at S=O; ether enhances solubility
5-(1,3-Dioxo-isoindol-2-yl)pentane-1-SO2Cl C13H14ClNO4S 315.78 g/mol Sulfonyl chloride, isoindole Aromaticity may stabilize intermediates
5-Methoxy-3-methylpentane-1-SO2Cl C7H15ClO3S 214.71 g/mol Sulfonyl chloride, methoxy, methyl Steric hindrance from methyl slows reactions
Ethyl 5-[(ethoxycarbonyl)oxy]-diphenylpent-2-ynoate C22H22O5 366.39 g/mol Ester, alkyne, diphenyl Propargylation and π-stacking capabilities

Research and Application Gaps

Biological Activity: None of the compared compounds have reported pharmacological activity, highlighting a research opportunity.

Scalability : The synthesis of ether-linked sulfonyl chlorides requires optimization to address stability and yield issues.

Biological Activity

5-((1-Methoxypropan-2-yl)oxy)pentane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C10H19ClO3S
  • Molecular Weight : 248.78 g/mol

This compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives that may exhibit biological activity.

1. Antibacterial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. For instance, the synthesized compounds containing the sulfonamide moiety showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown strong inhibitory effects against urease and acetylcholinesterase (AChE). The IC50 values for some of the most active derivatives are summarized below:

Compound IDIC50 (µM)Enzyme Type
7l2.14±0.003AChE
7m0.63±0.001AChE
7n2.17±0.006AChE
7o1.13±0.003Urease
7p1.21±0.005Urease

These results indicate a promising potential for these compounds as therapeutic agents in treating conditions related to enzyme dysfunction.

3. Other Therapeutic Applications

In addition to antibacterial and enzyme inhibition activities, compounds with similar structures have been explored for various therapeutic uses, including:

  • Cancer Chemotherapy : Some derivatives have shown potential as anticancer agents.
  • Hypoglycemic Activity : Certain compounds may assist in lowering blood sugar levels.
  • Diuretic Effects : There is evidence supporting the use of sulfonamide derivatives in promoting diuresis.

Case Studies

A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness in inhibiting bacterial growth and enzyme activity . The researchers synthesized several compounds and tested them against common pathogens and enzymes associated with metabolic disorders.

The findings revealed that modifications in the chemical structure significantly influenced the biological activity, suggesting that further optimization could enhance efficacy.

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